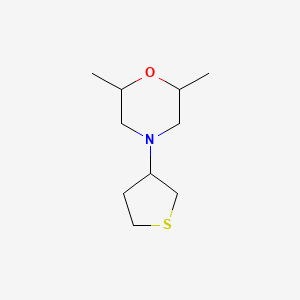
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine, also known as DMTMT, is a heterocyclic organic compound that belongs to the class of morpholine derivatives. DMTMT has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Wirkmechanismus
The exact mechanism of action of 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine is not fully understood. However, it is believed that 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine exerts its pharmacological effects by interacting with specific molecular targets in the body. For example, 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has antioxidant, anti-inflammatory, and anti-cancer properties. 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has several advantages as a research tool. It is relatively easy to synthesize and has a high purity level. 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine. One potential area of investigation is the development of 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine-based metal complexes with potential applications in catalysis and material science. Another area of interest is the investigation of the pharmacological effects of 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine in various disease models. Additionally, the development of novel synthesis methods for 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine could lead to the discovery of new derivatives with improved properties.
Synthesemethoden
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dimethylmorpholine with tetrahydro-3-thiophenol in the presence of a catalyst to form 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine. The reaction can be optimized by controlling the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(thiolan-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-8-5-11(6-9(2)12-8)10-3-4-13-7-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWMLWAWRGMTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4977115.png)
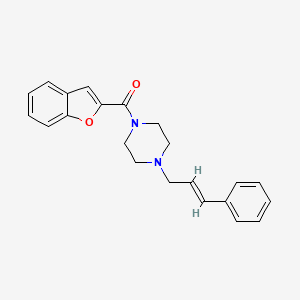


![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B4977149.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4977156.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)
![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)

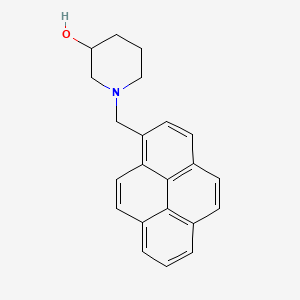
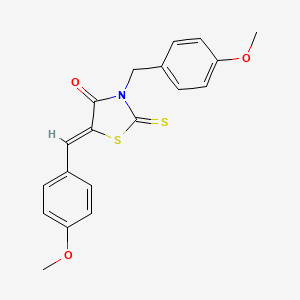
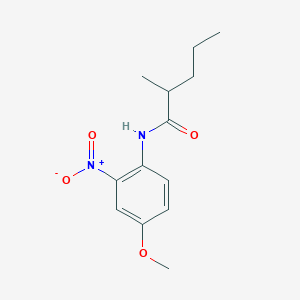
![ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate](/img/structure/B4977195.png)
![tetrahydro-2-furanylmethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977216.png)